17-Ethynyl-13-methyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol
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Overview
Description
17-Ethynyl-13-methyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol is a synthetic organic compound with a complex polycyclic structure. It is known for its applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is often studied for its potential biological activities and its role as an impurity in certain pharmaceutical formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Ethynyl-13-methyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol involves multiple steps, starting from simpler steroidal precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a steroidal precursor such as 17α-hydroxyprogesterone.
Methylation: Methyl groups are introduced at the 13 and 11 positions through alkylation reactions using methylating agents.
Cyclization: The formation of the cyclopenta[a]phenanthrene ring system is accomplished through intramolecular cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
17-Ethynyl-13-methyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17-position can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form saturated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reactions can introduce halogen atoms at specific positions using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: NBS, halogen acids
Major Products
Oxidation: Ketones, aldehydes
Reduction: Saturated derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
17-Ethynyl-13-methyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a hormonal agent and its role in contraceptive formulations.
Biological Studies: The compound is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Pharmaceuticals: It serves as an impurity marker in the quality control of certain pharmaceutical products.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 17-Ethynyl-13-methyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol involves its interaction with specific molecular targets and pathways:
Hormonal Receptors: The compound binds to hormonal receptors, modulating their activity and influencing hormonal pathways.
Enzyme Inhibition: It can inhibit specific enzymes involved in steroid metabolism, affecting the synthesis and breakdown of steroid hormones.
Cell Signaling: The compound influences cell signaling pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Desogestrel: A related compound with similar structural features and hormonal activity.
Etonogestrel: Another compound with a similar polycyclic structure and used in contraceptive formulations.
Norethindrone: A compound with similar biological activity but different structural features.
Uniqueness
17-Ethynyl-13-methyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol is unique due to its specific substitution pattern and the presence of both ethynyl and methylidene groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H28O |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
17-ethynyl-13-methyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H28O/c1-4-21(22)12-11-18-17-10-9-15-7-5-6-8-16(15)19(17)14(2)13-20(18,21)3/h1,7,16-19,22H,2,5-6,8-13H2,3H3 |
InChI Key |
DKRPZVPROVDZCP-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CCCCC34 |
Origin of Product |
United States |
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